SirReal2 is a potent and selective small-molecule inhibitor of sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. [, , , , , , , ] It is widely used in scientific research to explore the biological functions of SIRT2 and its potential as a therapeutic target for various diseases, including cancer and neurodegenerative disorders. [, , , , , , , , ] SirReal2 exhibits higher selectivity for SIRT2 compared to other sirtuin isoforms, making it a valuable tool for dissecting the specific roles of SIRT2. [, , , ]
Synthesis Analysis
Although multiple papers mention the use of SirReal2, a detailed description of its synthesis method and parameters is not provided in the provided text. [, , , , , , , , , , , , ]
Molecular Structure Analysis
The molecular structure of SirReal2 has been elucidated, and its interaction with the active site of SIRT2 has been studied using X-ray crystallography. [, , ] This structural information provides insights into the molecular basis of its selectivity and potency as a SIRT2 inhibitor.
Mechanism of Action
SirReal2 acts as a competitive inhibitor of SIRT2, binding to the enzyme's active site and preventing the binding of its natural substrates. [, ] This binding event inhibits SIRT2's deacetylase activity, leading to increased acetylation of its target proteins. [, , , ] Studies suggest that SirReal2's binding induces a conformational change in the active site of SIRT2, contributing to its inhibitory effects. [, ]
Physical and Chemical Properties Analysis
The provided text primarily focuses on the biological activity and applications of SirReal2. It does not offer a detailed analysis of its physical and chemical properties. [, , , , , , , , , , , , ]
Applications
Studying SIRT2's role in cancer: SirReal2 has been used to investigate SIRT2's involvement in cancer cell proliferation, survival, and drug resistance. [, , ] Studies show that it can inhibit the growth of various cancer cell lines, suggesting SIRT2 as a potential target for anticancer therapies. [, ]
Investigating SIRT2 in neurodegenerative diseases: Researchers are exploring the potential of SIRT2 inhibitors, including SirReal2, as therapeutic agents for neurodegenerative diseases like Parkinson's and Huntington's disease. []
Understanding SIRT2's function in oocyte maturation: SirReal2 has been used to study the role of SIRT2 in oocyte maturation, revealing its importance in regulating meiosis, mitochondrial function, and redox homeostasis. [, ]
Exploring SIRT2's involvement in inflammatory responses: Studies utilizing SirReal2 have implicated SIRT2 in modulating inflammatory responses in diseases like diabetic osteoarthritis. []
Investigating SIRT2's role in gap junction communications: Research indicates that SirReal2 can disrupt gap junction intercellular communication in cumulus-oocyte complexes, highlighting SIRT2's role in this process. []
Related Compounds
AGK2
Compound Description: AGK2 is a potent and selective SIRT2 inhibitor. It exhibits anticancer activity, although its potency is lower than that of SirReal2 and TM. []
Compound Description: Tenovin-6 is a sirtuin inhibitor known to exhibit anticancer activities. Among the SIRT2 inhibitors studied, Tenovin-6 demonstrates the most potent cytotoxic effect against cancer cell lines. []
Relevance: While both Tenovin-6 and SirReal2 display anticancer properties, Tenovin-6 shows higher potency in inducing cancer cell death. Unlike SirReal2, its toxicity is not specific to cancer cells. []
TM
Compound Description: TM is identified as the most potent and selective SIRT2 inhibitor among the compounds compared in the studies. It uniquely inhibits the demyristoylation activity of SIRT2, unlike other inhibitors like SirReal2 which primarily act on the deacetylase activity. TM also demonstrates cancer cell-specific toxicity, a characteristic not observed with other inhibitors in the study. [, ]
Suramin
Compound Description: Suramin is a known SIRT2 inhibitor. It was used alongside SirReal2 in a study to profile their inhibitory activities against various substrates containing ε-N-acyllysine modifications, exploring the long-chain deacylase activity of SIRT2. []
Relevance: Suramin serves as a comparative SIRT2 inhibitor alongside SirReal2 in a study investigating the enzyme's long-chain deacylase activity. The study doesn't directly compare their potency or selectivity. []
SFP3
Compound Description: SFP3 is a fluorescence probe that effectively measures the defatty-acylase activity of sirtuins, including SIRT2. This probe was instrumental in identifying the first inhibitors of SIRT2 defatty-acylase activity, revealing that most known sirtuin inhibitors, including SirReal2, primarily inhibit deacetylase activity and show minimal effect on defatty-acylase activity. []
Relevance: SFP3 was crucial in demonstrating the distinct inhibitory profiles of compounds like SirReal2, highlighting that while it potently inhibits SIRT2 deacetylase activity, it does not significantly impact SIRT2 defatty-acylase activity. []
EX-527
Compound Description: EX-527 is a selective inhibitor of SIRT1, another sirtuin isoform. It was used in a study alongside SirReal2 (SIRT2 inhibitor) and salermide (non-specific SIRT1/2 inhibitor) to investigate the roles of SIRT1 and SIRT2 after photothrombotic stroke. []
Relevance: EX-527 serves as a comparative inhibitor in a study exploring the roles of sirtuins after stroke. Its inclusion highlights the isoform-specific effects of sirtuin inhibitors, with EX-527 targeting SIRT1 and SirReal2 targeting SIRT2. []
Salermide
Compound Description: Salermide is a non-specific inhibitor of both SIRT1 and SIRT2. It was employed alongside selective inhibitors (EX-527 for SIRT1 and SirReal2 for SIRT2) in a study to understand the individual contributions of SIRT1 and SIRT2 after photothrombotic stroke. []
Relevance: Salermide acts as a comparative inhibitor in a study examining the specific roles of SIRT1 and SIRT2 after stroke. By comparing its effects to those of EX-527 and SirReal2, the study aimed to discern the individual contributions of SIRT1 and SIRT2. []
VS-5584
Compound Description: VS-5584 is a PI3K/mTOR inhibitor that displays anti-tumor effects against acute myeloid leukemia (AML) cells. The study found that SirReal2 enhances the anti-tumor effects of VS-5584 in AML cells. []
Relevance: While not structurally related to SirReal2, VS-5584 was investigated in combination with SirReal2 for its potential in enhancing anti-tumor activity in AML. The study suggests a synergistic effect between the two compounds, highlighting a potential therapeutic strategy. []
SirReal1
Compound Description: SirReal1 is a structurally related analog of SirReal2, both acting as HDAC inhibitors with selectivity for SIRT2. Like SirReal2, SirReal1 effectively disrupts the dimer formation of the hSIRT2 HDAC domain by binding to it. []
Relevance: SirReal1 holds significant relevance as it is structurally analogous to SirReal2 and shares its ability to inhibit HDAC activity with a preference for SIRT2. The similar behavior in disrupting hSIRT2 HDAC dimerization emphasizes their close relationship and potential for studying SIRT2 function. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel, selective nicotinic acetylcholine receptor (nAChR) agonist. Selective for receptors containing β4 subunit. SIB 1553A is an agonist of nicotinic acetylcholine receptors (nAChRs) that displays selectivity for β4 subunit-containing receptors. Formulations containing SIB 1553A improve attentional function and performance in spatial and non-spatial working memory tasks in animals. SIB-1553A is a nicotinic acetylcholine receptor agonist potentially for the treatment of Alzheimer’s disease (AD).
Talibegron, also known as D-2079; ICI-D-2079; SCH-417849; ZD-2079, is an β3 adrenergic receptor agonist potentially for the treatment of obesity and type 2 diabetes.
Talmapimod is an indolecarboxamide obtained by formal condensation of the carboxy group of 6-chloro-3-[(dimethylamino)(oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine. It is a potent inhibitor of MAPK and exhibits anti-cancer properties. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a N-acylpiperazine, a N-alkylpiperazine, an aromatic amide, a member of monofluorobenzenes, a chloroindole, an indolecarboxamide, a dicarboxylic acid diamide and an aromatic ketone. Talmapimod is the first-generation oral p38 MAP kinase inhibitor developed by Scios. It has shown to be effective to cure inflammatory diseases such as Rheumatoid Arthritis. Talmapimod is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis. p38 MAPK is a serine/threonine protein kinase involved in a MAPK signaling cascade that controls cellular responses to various environmental stresses, cytokines, and endotoxins.
2-[3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid (3-oxo-1H-isobenzofuran-1-yl) ester is a member of benzofurans. Talniflumate, is an anti-inflammatory molecule studied and used as a mucin regulator in the treatment of cystic fibrosis, chronic obstructive pulmonary disease (COPD) and asthma. In addition, it is used in inflammatory conditions such as rheumatoid arthritis. Phase I trials with talniflumate for the treatment of cystic fibrosis and COPD were completed in August 2001, and phase II trials were performed in Ireland for the treatment of cystic fibrosis but this research has now been discontinued. Talniflumate has been approved for approximately 20 years in Argentina other countries (excluding the United States, Europe, and Japan).